1-Bromo-4-oxo-4h-quinolizine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3. This compound belongs to the quinolizine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid typically involves the bromination of 4-oxo-4H-quinolizine-3-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or chloroform . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinolizine-3-carboxylic acid derivatives or reduction to yield corresponding alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, N-bromosuccinimide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex quinolizine derivatives.
Medicine: Its derivatives have been investigated for their anti-inflammatory and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HIV integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This action is facilitated by the compound’s ability to chelate metal ions such as magnesium, which are essential for the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-oxo-4H-quinolizine-3-carboxylic acid can be compared with other quinolizine derivatives such as:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Quinolizine-3-carboxylic acid derivatives: Studied for their anti-HIV and anticancer activities.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H6BrNO3 |
---|---|
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
1-bromo-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-5-6(10(14)15)9(13)12-4-2-1-3-8(7)12/h1-5H,(H,14,15) |
InChI-Schlüssel |
GCSHPPNDOKVHBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=O)N2C=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.